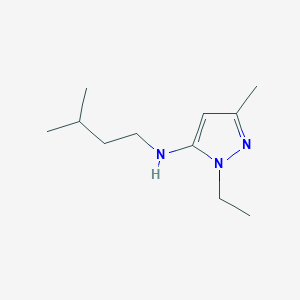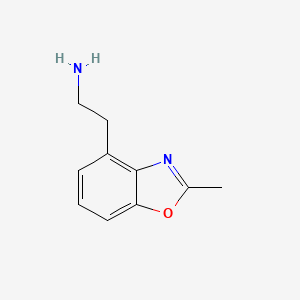
1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a 3-methylbutyl group attached to the pyrazole ring. It is of interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-butanamine with 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid under dehydrating conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride and is carried out in an inert solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods often focus on scalability, cost-effectiveness, and environmental considerations.
化学反应分析
Types of Reactions
1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically occurs at the alkyl side chains, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, reducing it to a dihydropyrazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride, acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in microbial growth or inflammation. The compound’s structure allows it to bind to active sites of target proteins, leading to the disruption of normal cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the 3-methylbutyl group, leading to different chemical and biological properties.
1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine: Similar structure but with a different alkyl side chain, resulting in variations in reactivity and activity.
1-ethyl-3-methyl-N-(3-methylpentyl)-1H-pyrazol-5-amine: Contains a longer alkyl chain, affecting its solubility and interaction with biological targets.
Uniqueness
1-ethyl-3-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine is unique due to its specific combination of alkyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from similar compounds.
属性
CAS 编号 |
1856026-39-5 |
|---|---|
分子式 |
C11H21N3 |
分子量 |
195.30 g/mol |
IUPAC 名称 |
2-ethyl-5-methyl-N-(3-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-5-14-11(8-10(4)13-14)12-7-6-9(2)3/h8-9,12H,5-7H2,1-4H3 |
InChI 键 |
FPRGDRQGQSGFMM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC(=N1)C)NCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734767.png)
![4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734773.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11734790.png)
![butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734791.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734793.png)
![2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid](/img/structure/B11734799.png)
![heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734801.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734805.png)

![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734810.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734820.png)
![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734833.png)
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734841.png)
